1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
Preparation Methods
The synthesis of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the use of specific starting materials and reaction conditions. One common method involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as a starting material. This compound is treated with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce deoxyuridine analogs .
Scientific Research Applications
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and functions. Additionally, it is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication in the case of antiviral applications. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the disruption of nucleic acid synthesis .
Comparison with Similar Compounds
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as uridine, thymidine, and cytidine. While these compounds share similar structures, this compound is unique due to its specific modifications, which confer distinct biochemical properties and applications. For example, uridine is a naturally occurring nucleoside found in RNA, while thymidine is found in DNA . The unique structure of this compound allows it to be used in specialized applications that other nucleosides may not be suitable for.
Properties
Molecular Formula |
C9H12N2O5 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m0/s1 |
InChI Key |
MXHRCPNRJAMMIM-HAFWLYHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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